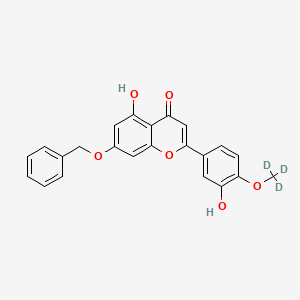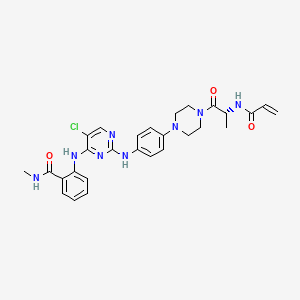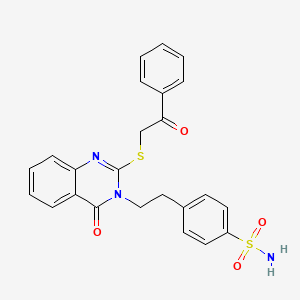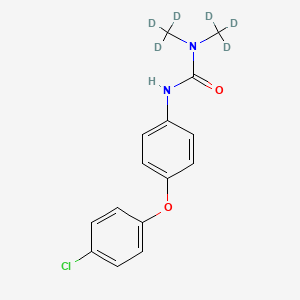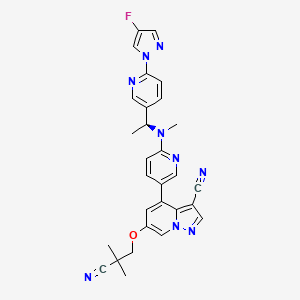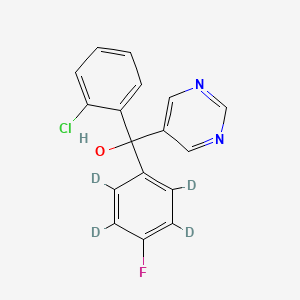
Nuarimol-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nuarimol-d4 is a deuterium-labeled version of Nuarimol, a fungicide used to control fungal diseases in crops. The incorporation of deuterium atoms into the molecular structure of Nuarimol enhances its stability and allows for more precise tracking in scientific studies. This compound is primarily used in research settings to study the pharmacokinetics and metabolic profiles of Nuarimol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Nuarimol-d4 involves the incorporation of deuterium atoms into the Nuarimol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and reagents, and the reactions are carried out in large reactors under controlled conditions. The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
化学反応の分析
Types of Reactions
Nuarimol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxides, while reduction may produce reduced forms of the compound.
科学的研究の応用
Nuarimol-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Nuarimol in biological systems.
Metabolic Studies: Investigating the metabolic pathways and intermediates of Nuarimol.
Environmental Studies: Tracking the fate and transport of Nuarimol in the environment.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
作用機序
Nuarimol-d4 exerts its effects by inhibiting the biosynthesis of sterols in fungal cells. This inhibition disrupts the cell membrane structure and function, leading to the death of the fungal cells. The molecular targets of this compound include enzymes involved in the sterol biosynthesis pathway, such as lanosterol 14α-demethylase.
類似化合物との比較
Nuarimol-d4 is similar to other deuterium-labeled compounds used in research. Some similar compounds include:
Fenarimol-d4: Another deuterium-labeled fungicide used in similar research applications.
Tebuconazole-d4: A deuterium-labeled triazole fungicide used for studying pharmacokinetics and metabolism.
Uniqueness
The uniqueness of this compound lies in its specific application for studying the pharmacokinetics and metabolic profiles of Nuarimol. The incorporation of deuterium atoms provides enhanced stability and allows for precise tracking in various research studies.
特性
分子式 |
C17H12ClFN2O |
|---|---|
分子量 |
318.8 g/mol |
IUPAC名 |
(2-chlorophenyl)-pyrimidin-5-yl-(2,3,5,6-tetradeuterio-4-fluorophenyl)methanol |
InChI |
InChI=1S/C17H12ClFN2O/c18-16-4-2-1-3-15(16)17(22,13-9-20-11-21-10-13)12-5-7-14(19)8-6-12/h1-11,22H/i5D,6D,7D,8D |
InChIキー |
SAPGTCDSBGMXCD-KDWZCNHSSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=CC=CC=C2Cl)(C3=CN=CN=C3)O)[2H])[2H])F)[2H] |
正規SMILES |
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)F)(C3=CN=CN=C3)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


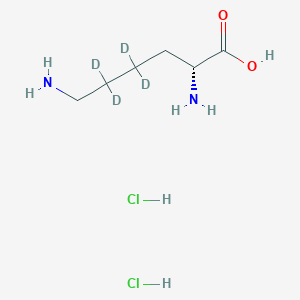

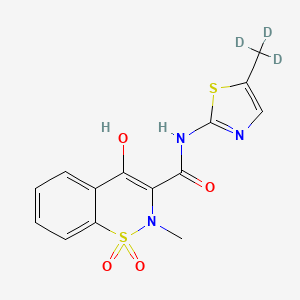
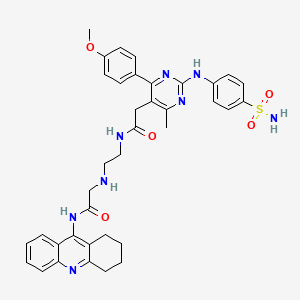
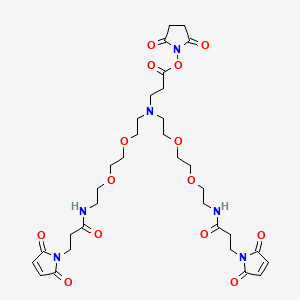
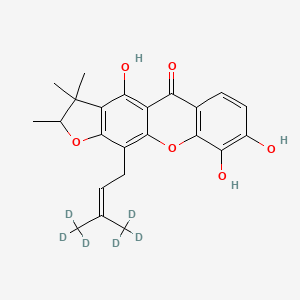
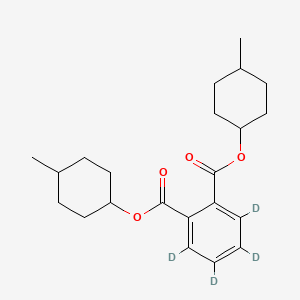
![[(1R,2R,13S,14S)-5,9,19-trihydroxy-13-methoxy-11,17-dimethyl-7,15,21-trioxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12413842.png)
